molecular formula C18H19BrN2O3S B2444926 4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954608-64-1

4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2444926
M. Wt: 423.33
InChI Key: HZZSHNWGGPLTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to 4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide reveal their potential in drug development, specifically as CCR5 antagonists for preventing human HIV-1 infection. The structural analysis through techniques like NMR, MS, and IR supports their candidacy for further pharmaceutical exploration (Cheng De-ju, 2015).

Photodynamic Therapy Applications

Research into zinc(II) phthalocyanines substituted with benzenesulfonamide units demonstrates significant potential in photodynamic therapy for cancer treatment. These compounds exhibit good solubility, favorable fluorescence, and high singlet oxygen production, essential properties for effective photosensitizers in cancer therapy (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2022).

Antimicrobial Activity

Novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, characterized for their structural properties, have shown significant in vitro antibacterial and antifungal activities. This highlights the potential of these derivatives in developing new antimicrobial agents, contributing to the fight against resistant pathogenic strains (V. L. Ranganatha et al., 2018).

Anticancer Activity

The synthesis of novel indenopyridine derivatives has been explored for their anticancer activity. These derivatives, particularly compound 6d, exhibited higher potency against the MCF7 breast cancer cell line than Doxorubicin, a reference drug. This suggests a promising direction for developing new anticancer agents (M. Ghorab, M. Al-Said, 2012).

Catalytic Activity in Asymmetric Alkylation Reactions

Cinchonidinium salts, derived from cinchonidine and 4-(bromomethyl)benzenesulfonamides, have shown highly enantioselective catalytic activity in asymmetric benzylation reactions. This indicates their utility in synthesizing chiral compounds, which are valuable in pharmaceuticals and fine chemicals (S. Itsuno, S. Yamamoto, S. Takata, 2014).

properties

IUPAC Name

4-bromo-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c1-13-2-6-16(7-3-13)21-12-14(10-18(21)22)11-20-25(23,24)17-8-4-15(19)5-9-17/h2-9,14,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZSHNWGGPLTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

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